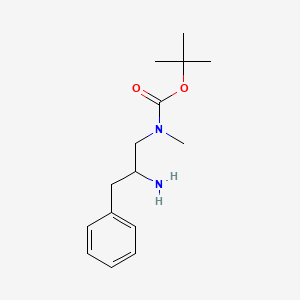

1,1-Dimethylethyl (2-amino-3-phenylpropyl)methylcarbamate

Übersicht

Beschreibung

“1,1-Dimethylethyl (2-amino-3-phenylpropyl)methylcarbamate” is a chemical compound with the molecular formula C14H22N2O2 . It is offered by various chemical suppliers.

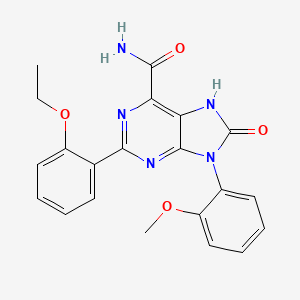

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 250.337 Da and the monoisotopic mass is 250.168121 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has explored the synthesis and properties of carbamate derivatives, including those similar to 1,1-Dimethylethyl (2-amino-3-phenylpropyl)methylcarbamate. For instance, the study by Yang, Pan, and List (2009) discusses the synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate via asymmetric Mannich reaction, highlighting the chemical synthesis processes and methodologies for producing carbamate derivatives with specific configurations and properties Yang, Pan, & List, 2009.

Antileukemic Activity

Derivatives of methylcarbamates have been examined for their antileukemic activity. Anderson and Halat (1979) synthesized a series of phenyl-substituted derivatives and tested them against P388 lymphocytic leukemia in mice, finding significant activity. This demonstrates the potential therapeutic applications of carbamate derivatives in treating leukemia Anderson & Halat, 1979.

Immunomodulatory Effects

The immunotoxic potential of carbamates, such as aminocarb, has been studied by Bernier et al. (1995), revealing that exposure route-dependent immunomodulation occurs in mice. This study contributes to understanding the immune system interactions of carbamate pesticides, which could have implications for human health and safety Bernier et al., 1995.

Biodegradable Polymers

Carbamate linkages have been explored in the context of biodegradable polymers. Dewit and Gillies (2009) developed polymers comprising N,N'-dimethylethylenediamine and 4-hydroxybenzyl alcohol linked by carbamate linkages, which degrade via a cascade of intramolecular reactions. This research highlights the potential for carbamate-based materials in developing medical devices and drug delivery vehicles with controlled degradation properties Dewit & Gillies, 2009.

Catalytic Applications

Carbamate derivatives have been utilized in catalytic processes. Kang et al. (2020) demonstrated the use of Zn/Al/Pb mixed oxides as catalysts for the synthesis of methyl N-phenyl carbamate, showcasing the efficiency and stability of these catalysts in producing important chemical intermediates Kang et al., 2020.

Eigenschaften

IUPAC Name |

tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17(4)11-13(16)10-12-8-6-5-7-9-12/h5-9,13H,10-11,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMUEHMBOAVHHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015068-35-5 | |

| Record name | tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B2715312.png)

![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2715317.png)

![4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride](/img/no-structure.png)

![N-[2-Fluoro-1-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2715328.png)

![5-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B2715333.png)